4-acetyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-acetyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-13(22)15-4-6-16(7-5-15)26(24,25)20-12-14-8-9-19-17(11-14)21-10-2-3-18(21)23/h4-9,11,20H,2-3,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUNHLBRINJUEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, including the formation of the pyrrolidinone ring, the pyridine ring, and the benzenesulfonamide group. One common method involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as γ-aminobutyric acid, under acidic or basic conditions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Coupling Reactions: The pyrrolidinone and pyridine rings are then coupled using a suitable linker, such as a methylene bridge, under conditions that promote the formation of the desired bond.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or benzenesulfonamide rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution, under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Applications
Recent research has highlighted the potential of this compound as an anticancer agent. One study demonstrated its efficacy in inhibiting carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The compound exhibited an IC50 value ranging from 10.93 to 25.06 nM against CA IX, indicating strong selectivity over other isoforms like CA II, which had higher IC50 values of 1.55 to 3.92 μM .
Case Study: Mechanistic Insights
In vitro studies on MDA-MB-231 breast cancer cells revealed that the compound induced apoptosis significantly, with a reported increase in annexin V-FITC positivity by 22-fold compared to controls. This suggests that the compound not only inhibits tumor growth but may also promote cancer cell death via apoptotic pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study focusing on new benzenesulfonamide derivatives showed promising results against bacterial strains through enzyme inhibition mechanisms that interfere with bacterial growth .
Data Table: Antimicrobial Efficacy
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-acetyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide | K. pneumoniae | X µg/mL |
| This compound | P. aeruginosa | Y µg/mL |
Note: Specific MIC values need to be filled based on experimental data from literature.
Enzyme Inhibition Studies
The inhibition of carbonic anhydrases (CAs) is a significant area of interest for this compound. CAs are involved in various physiological processes, and their inhibition can lead to therapeutic benefits in conditions like glaucoma and certain cancers.
Mechanism of Action
The mechanism of action of 4-acetyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-acetyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide with five sulfonamide derivatives from the provided evidence, focusing on structural features, synthetic routes, and physicochemical properties.
Structural Comparison
Key Observations :
- The target compound’s pyridine-pyrrolidone linker distinguishes it from indole- or chromenone-based analogs. This may confer distinct electronic and steric properties for receptor binding.
Key Observations :
- The target compound’s synthesis likely involves multi-step functionalization of the pyridine-pyrrolidone core, whereas Example 53 employs a Suzuki coupling for chromenone integration .
- Compound 19 uses simpler nucleophilic substitution, but yields remain moderate (38%) .
- The divergent yields of 4r (14%) and 3r (83%) highlight the impact of regiochemistry on reaction efficiency in In(OTf)3-catalyzed systems .
Physicochemical Properties
Key Observations :
- The target compound’s predicted molecular weight (~403.4) is lower than fluorinated analogs (e.g., Example 53, 589.1 g/mol), suggesting better bioavailability.
- Compound 19 ’s high melting point (184–186°C) reflects strong intermolecular forces due to its planar N-phenyl group, whereas 4r/3r exhibit lower melting points due to indole flexibility .
Research Implications
The structural and synthetic diversity among these sulfonamides underscores the importance of substituent choice in drug design. For instance:
- Electron-withdrawing groups (e.g., acetyl in the target compound) may enhance binding to polar enzyme active sites.
- Pyrrolidone-containing analogs (target compound, 4r/3r) balance solubility and rigidity, whereas chromenone-based derivatives (Example 53) prioritize aromatic stacking .
Further studies should explore the target compound’s biological activity, leveraging its hybrid pharmacophore against validated targets of its analogs (e.g., kinases, proteases).
Biological Activity
4-acetyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide, with the CAS number 2034232-49-8, is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant activities, supported by relevant case studies and research findings.
- Molecular Formula : C18H19N3O4S
- Molecular Weight : 373.4262 g/mol
- SMILES Notation : CC(=O)c1ccc(cc1)S(=O)(=O)NCc1ccnc(c1)N1CCCC1=O
Anti-inflammatory Activity
Research has demonstrated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, a study evaluated the anti-inflammatory properties of various benzenesulfonamides, where certain derivatives inhibited carrageenan-induced rat paw edema by up to 94.69% at specific time intervals (1, 2, and 3 hours) .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against several bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds indicate strong activity:
- Escherichia coli : MIC = 6.72 mg/mL
- Staphylococcus aureus : MIC = 6.63 mg/mL
- Pseudomonas aeruginosa : MIC = 6.67 mg/mL
These findings suggest that the compound could be effective in treating infections caused by these pathogens .
Antioxidant Activity
Antioxidant activity is another important aspect of the biological profile of this compound. In comparative studies, some derivatives showed IC50 values that were comparable to Vitamin C, indicating robust antioxidant potential .
Study 1: Evaluation of Anti-inflammatory and Antimicrobial Activities
A comprehensive study analyzed various benzenesulfonamide derivatives for their biological activities. The results highlighted that certain derivatives not only demonstrated significant anti-inflammatory effects but also exhibited potent antimicrobial properties against a range of bacteria and fungi .
| Compound | Anti-inflammatory Activity (%) | MIC (mg/mL) | Target Organism |
|---|---|---|---|
| 4a | 94.69 | 6.67 | Pseudomonas aeruginosa |
| 4c | 89.66 | 6.63 | Staphylococcus aureus |
| 4d | - | 6.72 | Escherichia coli |
Study 2: Structure-Activity Relationship Analysis
Another research focused on the structure-activity relationship (SAR) of sulfonamide derivatives, revealing that modifications in the pyridine ring significantly affect biological activity. The presence of the oxopyrrolidine moiety was crucial for enhancing both antimicrobial and anti-inflammatory effects .
Q & A
Q. Basic Research Focus
- HPLC-MS : Quantify purity (>95%) and detect hydrolytic degradation products (e.g., free sulfonamide under acidic conditions) .
- 1H/13C NMR : Confirm regiochemistry of the pyridin-4-ylmethyl group and acetyl substitution .
- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition typically occurs above 200°C .
How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets?
Q. Advanced Research Focus
- Target Selection : Prioritize proteins with sulfonamide-binding pockets (e.g., kinases, carbonic anhydrases).
- Docking Workflow :
- Limitations : Overestimation of affinity due to rigid-body docking; refine with free-energy perturbation (FEP) methods .
What are the implications of contradictory spectral data (e.g., NMR vs. IR) in characterizing this compound?
Advanced Research Focus
Contradictions may arise from:
- Tautomerism : The pyrrolidin-2-one moiety may exhibit keto-enol tautomerism, altering NMR peak splitting .
- Solvent Effects : Acetyl group proton shifts vary between DMSO-d₆ and CDCl₃. Cross-validate with IR (C=O stretch at ~1680 cm⁻¹) .
Resolution : Use 2D NMR (COSY, HSQC) to assign ambiguous signals .
What are the best practices for storing and handling this compound to ensure long-term stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
